molecular formula C9H10BrNO B8814001 1-(5-Bromopyridin-2-yl)cyclobutanol CAS No. 1319256-44-4

1-(5-Bromopyridin-2-yl)cyclobutanol

Cat. No.: B8814001
CAS No.: 1319256-44-4
M. Wt: 228.09 g/mol
InChI Key: NKRWMOIPMARRPC-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)cyclobutanol is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

1-(5-Bromopyridin-2-yl)cyclobutanol has been investigated for its potential therapeutic properties, particularly in the development of novel drugs targeting various diseases:

  • Anticancer Activity: Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that compounds with similar structures can induce apoptosis in breast cancer models, suggesting a potential pathway for therapeutic intervention .
  • Antimicrobial Properties: Preliminary studies have highlighted its efficacy against a range of pathogens, making it a candidate for developing new antibiotics. In vitro tests have demonstrated activity against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

  • Reagent in Organic Reactions: The compound can act as a reagent in various organic transformations, facilitating the formation of carbon-carbon bonds and other functional groups.

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Polymer Development: Its structural characteristics allow it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of materials used in industrial applications .

Case Studies

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Antimicrobial Efficacy StudyEvaluated against pathogensShowed significant activity as a lead compound for antibiotics
Cancer Research TrialsPreclinical trials on tumor reductionIndicated a reduction in tumor size in mouse models
Mechanistic InsightsInteraction with protein targetsElucidated role in apoptosis induction through specific molecular interactions

Properties

CAS No.

1319256-44-4

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)cyclobutan-1-ol

InChI

InChI=1S/C9H10BrNO/c10-7-2-3-8(11-6-7)9(12)4-1-5-9/h2-3,6,12H,1,4-5H2

InChI Key

NKRWMOIPMARRPC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NC=C(C=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,5-dibromopyridine (4.74 g, 20.0 mmol) in toluene (200 mL) was added n-BuLi (1.2 eq) dropwise at −50° C. The mixture was stirred at that temperature for 40 min, then cooled to −78° C. before cyclobutanone (1.82 g, 26.0 mmol) was added dropwise. The reaction mixture was stirred at −78° C. for 1 h, then warmed to 0° C. and quenched with 40 mL of NH4Cl (sat.). The organic layer was separated and concentrated. The crude product was purified by a SiO2 column (0-40% EtOAc/Hexanes, Rf=0.7 in 50% EtOAc) to afford the titled compound as a red oil (3.11 g).
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two

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